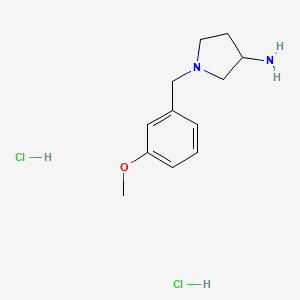

1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

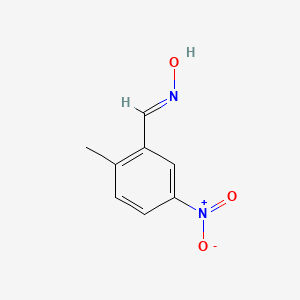

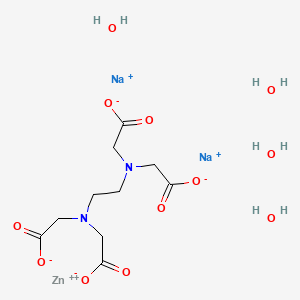

1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O . It is used in various chemical and biological applications .

Molecular Structure Analysis

The molecular structure of 1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride consists of a pyrrolidine ring attached to a benzyl group with a methoxy substituent . The exact mass of the molecule is 278.0952687 g/mol .Physical And Chemical Properties Analysis

1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride has a molecular weight of 279.20 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a complexity of 190 and a topological polar surface area of 38.5 Ų .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

The compound has been explored as a precursor or intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. For instance, it has been utilized in the synthesis of polyhydroxylated pyrrolizidine alkaloids through transannular iodoaminations, demonstrating its utility in constructing complex nitrogen-containing heterocycles (Brock et al., 2013). This showcases its role in the asymmetric syntheses of compounds with potential biological activities.

Novel Reaction Pathways

Research has also focused on developing novel reaction pathways involving this compound or its derivatives. For example, a study on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights its use in creating useful intermediates for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This underlines its versatility in synthetic organic chemistry, facilitating the discovery of new chemical entities.

Catalysis and Reaction Efficiency

Another area of research involves its application in catalysis to improve reaction efficiency and selectivity. For instance, the use of dicobalt hexacarbonyl complexes of chiral ynamines for low-energy pathway Pauson-Khand reactions demonstrates how derivatives of the compound can catalyze reactions under milder conditions, achieving high diastereoselectivities (Balsells et al., 2000). This is crucial for developing more sustainable and efficient synthetic processes in organic chemistry.

Structural and Molecular Studies

The compound and its derivatives have also been the subject of structural and molecular studies to understand their properties and potential applications better. For example, research on the crystal and molecular structure of related compounds aids in elucidating the structural basis for their reactivity and interaction with other molecules (Zugenmaier, 2013). This information is valuable for designing new compounds with desired properties and functions.

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-10(7-12)8-14-6-5-11(13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMHZXMQUDNAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697965 |

Source

|

| Record name | 1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride | |

CAS RN |

169452-16-8 |

Source

|

| Record name | 1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)